molecular formula C22H22N2O6S B10900388 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(6-methoxynaphthalen-2-yl)propanoate

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B10900388
M. Wt: 442.5 g/mol
InChI Key: BTNCAPUGLXFYAU-UHFFFAOYSA-N
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Description

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines an aminosulfonyl group, an anilino group, and a methoxy-naphthyl group, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(aminosulfonyl)aniline with ethyl 2-bromo-2-oxoacetate under basic conditions to form the intermediate 2-[4-(aminosulfonyl)anilino]-2-oxoethyl acetate. This intermediate is then reacted with 6-methoxy-2-naphthylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The use of high-purity reagents and solvents is also crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and methoxy-naphthyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted anilino or naphthyl derivatives.

Scientific Research Applications

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(ACETYLOXY)BENZOATE
  • 2-{[3-({2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[4-(AMINOSULFONYL)PHENYL]ACETAMIDE

Uniqueness

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-naphthyl group, in particular, provides unique steric and electronic characteristics that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C22H22N2O6S/c1-14(15-3-4-17-12-19(29-2)8-5-16(17)11-15)22(26)30-13-21(25)24-18-6-9-20(10-7-18)31(23,27)28/h3-12,14H,13H2,1-2H3,(H,24,25)(H2,23,27,28)

InChI Key

BTNCAPUGLXFYAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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